molecular formula C16H16N4O3 B5129296 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine

Cat. No. B5129296
M. Wt: 312.32 g/mol
InChI Key: IOIDOVGMJUIFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine, commonly known as NDPM, is a synthetic compound that has been widely used in scientific research. NDPM is an azo dye that can be used as a pH indicator, and it has also been used as a probe for the detection of nucleic acids.

Mechanism of Action

The mechanism of action of NDPM is not fully understood, but it is believed to involve the binding of NDPM to nucleic acids. NDPM can bind to DNA or RNA through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of NDPM to nucleic acids can cause changes in the conformation of the nucleic acids, which can be detected by changes in the color or fluorescence of NDPM.
Biochemical and Physiological Effects
NDPM has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. NDPM is not toxic at low concentrations, but high concentrations can cause cytotoxicity and cell death.

Advantages and Limitations for Lab Experiments

NDPM has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. NDPM is also easy to use and can be added directly to biological samples without the need for complex preparation procedures. However, NDPM has several limitations. It has a limited pH range for use as a pH indicator, and it has a low binding affinity for nucleic acids compared to other probes.

Future Directions

There are several future directions for the use of NDPM in scientific research. One direction is the development of new derivatives of NDPM with improved properties, such as higher binding affinity for nucleic acids or a broader pH range for use as a pH indicator. Another direction is the application of NDPM in new areas of research, such as the detection of microorganisms or the monitoring of environmental pollutants. Overall, NDPM has great potential for use in scientific research and is a valuable tool for the detection and analysis of nucleic acids.

Synthesis Methods

NDPM can be synthesized by the reaction of 4-aminomorpholine and 4-(2-nitrophenyl)diazenylphenol in the presence of a suitable catalyst. The reaction yields NDPM as a yellow powder, which can be purified by recrystallization.

Scientific Research Applications

NDPM has been widely used in scientific research for various purposes. It has been used as a pH indicator in biological systems, where changes in pH can be monitored by changes in the color of NDPM. NDPM has also been used as a probe for the detection of nucleic acids, where it can bind to DNA or RNA and produce a detectable signal.

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(2-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-20(22)16-4-2-1-3-15(16)18-17-13-5-7-14(8-6-13)19-9-11-23-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIDOVGMJUIFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038777
Record name Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2-Nitrophenyl)diazenyl]phenyl}morpholine

CAS RN

328022-37-3
Record name Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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